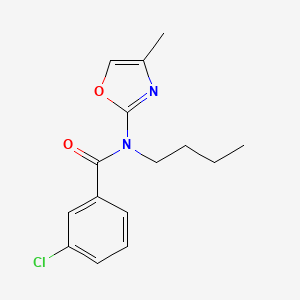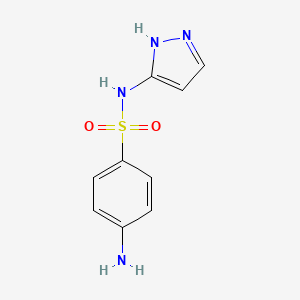
4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound features a pyrazole ring attached to a benzenesulfonamide moiety, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a pyrazole derivative. One common method includes the use of hydrazine and a suitable aldehyde or ketone to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfinic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonic acid or sulfinic acid derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry: 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and antiparasitic properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development .
Industry: The compound is also used in the development of agrochemicals and dyes due to its stable chemical structure and reactivity .
Mechanism of Action
The mechanism of action of 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of enzymes like carbonic anhydrase and cyclooxygenase, leading to anti-inflammatory effects . Additionally, the pyrazole ring can interact with various biological pathways, contributing to its antiparasitic and anticancer activities .
Comparison with Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antileishmanial activity.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its neurotoxic potential.
Uniqueness: 4-Amino-N-(1H-pyrazol-3-yl)benzenesulfonamide stands out due to its versatile pharmacological profile and its potential to inhibit multiple biological targets. Its unique combination of a pyrazole ring and a sulfonamide group provides a broad spectrum of biological activities, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
51264-18-7 |
|---|---|
Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
4-amino-N-(1H-pyrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-5-6-11-12-9/h1-6H,10H2,(H2,11,12,13) |
InChI Key |
SWBJFRXCCPZCPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
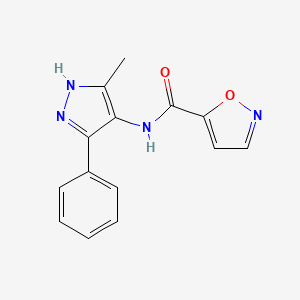

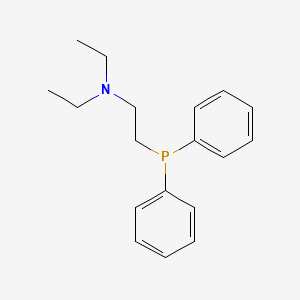
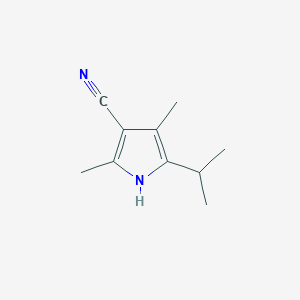
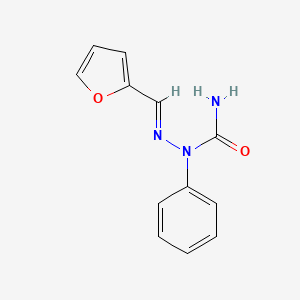
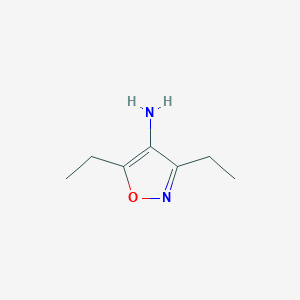
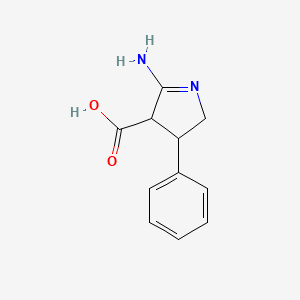
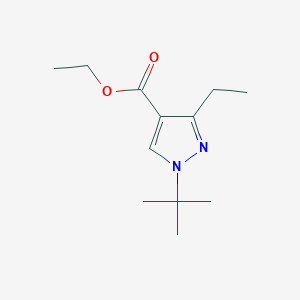
![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

